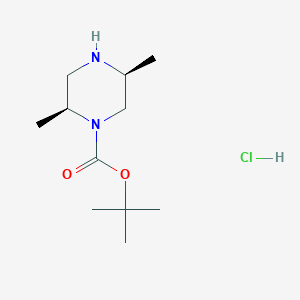

(2S,5S)-1-Boc-2,5-dimethylpiperazine HCl

描述

Significance of Chiral Heterocyclic Scaffolds in Asymmetric Synthesis and Medicinal Chemistry

Heterocyclic compounds, which feature at least one non-carbon atom within a ring structure, are recognized as fundamental scaffolds in medicinal chemistry. mdpi.com Among these, N-heterocycles, such as piperazines, are widely present in biologically active molecules and are among the most common heterocyclic motifs found in pharmaceuticals. thieme-connect.com The prevalence of these scaffolds stems from their ability to confer favorable properties to drug molecules, including improved water solubility, oral bioavailability, and absorption, largely due to the hydrogen bond accepting and donating nature of the piperazine (B1678402) nitrogen atoms. thieme-connect.com

Chiral piperidine (B6355638) and piperazine scaffolds are particularly prevalent as the core structures in a vast number of active pharmaceuticals. thieme-connect.comresearchgate.net The introduction of a chiral heterocyclic scaffold into a small molecule can be a powerful strategy in drug discovery for several reasons thieme-connect.comresearchgate.net:

Modulating Physicochemical Properties: The rigid, three-dimensional structure of the ring can influence solubility, lipophilicity, and metabolic stability.

Enhancing Biological Activities and Selectivity: The defined spatial arrangement of substituents on a chiral scaffold allows for precise interactions with biological targets, leading to enhanced potency and selectivity.

Improving Pharmacokinetic Profiles: The scaffold can influence how a drug is absorbed, distributed, metabolized, and excreted.

The structural diversity and versatility of heterocyclic compounds make them attractive and essential building blocks in the design of innovative therapies. mdpi.com

The Critical Role of Absolute Stereochemistry in Molecular Recognition and Stereoselective Transformations

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in drug action. mhmedical.com The shape of a drug molecule is a critical factor in determining its interaction with biological targets like enzymes and receptors. mhmedical.com Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. nih.gov

While enantiomers possess identical physical and chemical properties in an achiral environment, they can behave very differently in the chiral environment of the human body. nih.gov This is because biological systems, such as proteins and enzymes, are themselves chiral and can selectively interact with one enantiomer over the other. nih.gov Consequently, the two enantiomers of a chiral drug should be considered as two distinct drugs, as they can differ significantly in their biological effects. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other might be less active, inactive, or even cause undesirable or toxic effects. nih.gov

This biological discrimination underscores the necessity of controlling the absolute stereochemistry during the synthesis of pharmaceuticals. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued guidelines that require the absolute stereochemistry of chiral compounds to be determined early in the drug development process. nih.govomicsonline.org To unambiguously describe the three-dimensional structure at a chiral center, the R/S nomenclature is used, where 'R' (from the Latin rectus) signifies a clockwise arrangement of substituents and 'S' (from the Latin sinister) indicates a counter-clockwise arrangement, based on a set of priority rules. nih.govomicsonline.org The demand for enantiomerically pure compounds has driven the development of stereoselective chemical processes, such as asymmetric synthesis, which favor the formation of one enantiomer over the other. nih.gov

Overview of (2S,5S)-1-Boc-2,5-dimethylpiperazine HCl as a Versatile Chiral Building Block

This compound is a prime example of a chiral building block used in modern organic synthesis. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, biologically active molecules. portico.org The construction of versatile chiral building blocks provides powerful tools for chemists to efficiently assemble target natural products and pharmaceuticals. portico.org

This specific compound incorporates the key features of a useful chiral scaffold. It has a defined absolute stereochemistry at two carbon centers (2S,5S), providing a rigid framework for building new molecules with precise three-dimensional orientations. The piperazine ring is a common pharmacophore, and the Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms allows for selective chemical transformations at the other nitrogen, facilitating stepwise synthesis. The hydrochloride salt form often enhances stability and handling properties. Its utility lies in its ability to be incorporated into larger molecules, transferring its inherent chirality to the final product, which is a crucial strategy in asymmetric synthesis. portico.orgdicp.ac.cn

Chemical Properties of the Parent Compound: (2S,5S)-1-Boc-2,5-dimethylpiperazine

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| InChI Key | PGZCVLUQTJRRAA-IUCAKERBSA-N |

| Appearance | Solid |

Data sourced from Sigma-Aldrich.

Structure

3D Structure of Parent

属性

分子式 |

C11H23ClN2O2 |

|---|---|

分子量 |

250.76 g/mol |

IUPAC 名称 |

tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m0./s1 |

InChI 键 |

TWALJKZSNHQOBH-OZZZDHQUSA-N |

手性 SMILES |

C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C.Cl |

规范 SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations of the 2s,5s 1 Boc 2,5 Dimethylpiperazine Core

Analysis of Nitrogen and Carbon Reactivity Within the Piperazine (B1678402) Ring Framework

The reactivity of the (2S,5S)-1-Boc-2,5-dimethylpiperazine core is dictated by the interplay of electronic and steric effects imparted by the Boc group and the methyl substituents on the piperazine ring.

The unprotected secondary amine at the N4 position is the primary center of nucleophilicity and basicity in the molecule. Its lone pair of electrons readily participates in reactions with a wide range of electrophiles. Common transformations include N-alkylation and N-acylation. The stereochemistry of the piperazine ring, with its two stereogenic centers, can influence the conformational preferences of the ring and the stereoselectivity of these derivatization reactions.

In contrast, the nitrogen atom at the N1 position is protected by the tert-butoxycarbonyl (Boc) group. This group significantly diminishes the nucleophilicity of the N1 nitrogen due to the electron-withdrawing nature of the carbonyl group and the steric hindrance of the bulky tert-butyl group. As a result, reactions at the N1 nitrogen are generally not observed under standard conditions.

The carbon atoms of the piperazine ring, particularly those adjacent to the nitrogen atoms (α-carbons), exhibit a degree of reactivity that can be exploited for C-H functionalization. Directed lithiation, using a strong base like sec-butyllithium (B1581126) (s-BuLi), can selectively deprotonate the α-carbon positions. This generates a powerful nucleophile that can be trapped with various electrophiles, allowing for the introduction of a wide range of substituents onto the carbon framework of the piperazine ring. The regioselectivity and stereoselectivity of these lithiation-trapping reactions are influenced by the nature of the substituents on the piperazine ring and the reaction conditions.

Table 1: Comparison of Nitrogen and Carbon Reactivity

| Reactive Site | Nature of Reactivity | Typical Reactions | Influencing Factors |

| N4-Nitrogen | Nucleophilic, Basic | N-Alkylation, N-Acylation, Mannich Reaction | Steric hindrance from methyl groups, Solvent, Nature of electrophile |

| N1-Nitrogen | Non-nucleophilic | Unreactive under standard conditions | Boc-protecting group (electronic withdrawal and steric bulk) |

| α-Carbons | Acidic C-H bonds | Directed Lithiation and Electrophilic Trapping | Strong base (e.g., s-BuLi), Directing group (Boc), Temperature |

Nucleophilic Substitution Reactions and Site Selectivity (e.g., involving tert-butyl group)

Nucleophilic substitution reactions involving the (2S,5S)-1-Boc-2,5-dimethylpiperazine core are highly site-selective. The unprotected N4 nitrogen is the predominant site for nucleophilic attack on electrophilic species.

The Boc group itself can be the subject of nucleophilic attack under acidic conditions, leading to its removal (deprotection). The mechanism of acidic deprotection typically involves protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to release the free amine. This process can be considered a form of nucleophilic substitution where the tert-butyl group is ultimately transferred to a nucleophile present in the reaction medium, often a scavenger like anisole (B1667542) or the solvent itself. thieme-connect.denih.gov

The formation of the tert-butyl cation intermediate means that the reaction proceeds through a mechanism with SN1 character. The stability of this tertiary carbocation is a key driving force for the cleavage of the Boc group under acidic conditions.

Site Selectivity in Nucleophilic Reactions:

N4-Nitrogen: The primary site for reactions with alkyl halides, acyl chlorides, and other electrophiles. The reaction proceeds via a standard SN2 or nucleophilic acyl substitution mechanism.

Boc-Protected N1-Nitrogen: Unreactive towards nucleophilic attack due to the electronic and steric effects of the Boc group.

tert-Butyl Group of Boc Moiety: Can undergo nucleophilic substitution (deprotection) under acidic conditions via an SN1-like mechanism involving a tert-butyl cation intermediate.

Table 2: Mechanistic Details of Nucleophilic Substitution at Different Sites

| Reaction Site | Reagents | Proposed Mechanism | Key Intermediates |

| N4-Nitrogen | Alkyl Halides, Acyl Chlorides | SN2, Nucleophilic Acyl Substitution | - |

| tert-Butyl Group (Boc) | Strong Acids (e.g., HCl, TFA) | SN1-like | Protonated Carbamate, tert-Butyl Cation |

Oxidation and Reduction Pathways of the Piperazine Moiety

The piperazine moiety in (2S,5S)-1-Boc-2,5-dimethylpiperazine can undergo both oxidation and reduction, although the presence of the Boc group and methyl substituents influences the reactivity.

Oxidation Pathways:

The nitrogen atoms of the piperazine ring are susceptible to oxidation. The unprotected N4 nitrogen can be oxidized to form N-oxides or can be involved in electrochemical oxidation processes. Electrochemical studies on piperazine have shown that oxidation can lead to the formation of various products, including ketopiperazines, through reactions that preserve the ring structure at moderate potentials. wikipedia.org At higher potentials, ring-opening and overoxidation can occur. wikipedia.org While specific studies on (2S,5S)-1-Boc-2,5-dimethylpiperazine are limited, it is expected that the N4 nitrogen would be the primary site of oxidation. The Boc-protected N1 nitrogen is generally more resistant to oxidation.

Reduction Pathways:

The piperazine ring is a saturated heterocycle and is generally resistant to reduction under standard catalytic hydrogenation conditions. However, the carbonyl group of the Boc moiety can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce carbamates to the corresponding N-methylamines. thieme-connect.de In the case of (2S,5S)-1-Boc-2,5-dimethylpiperazine, reduction with a powerful hydride reagent could potentially lead to the formation of (2S,5S)-1-methyl-2,5-dimethylpiperazine. The choice of reducing agent is critical to control the outcome of the reaction. Milder reducing agents are unlikely to affect the piperazine ring or the Boc group.

Table 3: Potential Oxidation and Reduction Products

| Transformation | Reagents/Conditions | Potential Product(s) |

| Oxidation | Peroxy acids, Electrochemical oxidation | N4-oxide, Ketopiperazines |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | (2S,5S)-1-methyl-2,5-dimethylpiperazine |

| Reduction | Catalytic Hydrogenation (e.g., H2/Pd) | No reaction on the saturated ring |

Mechanistic Probes Using Kinetic Isotope Effects (KIE) and Reaction Monitoring

Investigating the mechanisms of reactions involving (2S,5S)-1-Boc-2,5-dimethylpiperazine can be achieved through various techniques, including reaction monitoring and the use of kinetic isotope effects (KIE).

Reaction Monitoring:

In-situ spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, have proven to be powerful tools for monitoring the progress of reactions involving N-Boc piperazines in real-time. beilstein-journals.org For instance, the lithiation of N-Boc piperazines can be followed by observing the shift in the carbonyl stretching frequency of the Boc group upon deprotonation of the α-carbon. This allows for the determination of reaction kinetics, optimization of reaction times, and identification of intermediates.

Kinetic Isotope Effects (KIE):

The kinetic isotope effect is a valuable tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the nature of transition states. libretexts.org This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).

While specific KIE studies on (2S,5S)-1-Boc-2,5-dimethylpiperazine are not extensively reported in the literature, the principles of KIE can be applied to understand its reactivity:

Primary KIE: A significant primary KIE (kH/kD > 1) would be expected for the C-H bond cleavage during the rate-determining step of a directed lithiation reaction. This would confirm that the deprotonation of the α-carbon is indeed the slowest step in the sequence.

Secondary KIE: Secondary KIEs could be used to probe changes in hybridization at the α-carbon during nucleophilic substitution reactions at the N4 position or during the deprotection of the Boc group.

Deuterium labeling studies, where specific hydrogen atoms are replaced with deuterium, can also provide valuable mechanistic insights. usask.ca For example, by labeling the α-carbons, one could trace the stereochemical outcome of reactions and gain a deeper understanding of the transition state geometries.

Table 4: Application of Mechanistic Probes

| Mechanistic Probe | Application | Expected Outcome/Information Gained |

| In-situ FTIR Spectroscopy | Monitoring of lithiation reactions | Real-time kinetic data, identification of lithiated intermediates, optimization of reaction conditions. |

| Primary KIE (Deuterium Labeling at α-C) | Study of directed lithiation mechanism | Confirmation of C-H bond cleavage in the rate-determining step. |

| Secondary KIE | Probing transition state of N4-alkylation or Boc deprotection | Information on changes in hybridization and steric environment at the reactive center. |

Derivatization and Structural Modification Strategies for Enhanced Utility

Strategic Installation of Diverse Substituents for Scaffold Diversification

The nucleophilic nature of the nitrogen atoms in the piperazine (B1678402) ring of (2S,5S)-1-Boc-2,5-dimethylpiperazine serves as a prime site for the strategic installation of a wide array of substituents. This functionalization is most commonly achieved through N-alkylation and N-acylation reactions, allowing for the creation of a diverse library of derivatives.

N-Alkylation and N-Acylation Reactions: The secondary amine in the (2S,5S)-1-Boc-2,5-dimethylpiperazine scaffold readily reacts with alkylating and acylating agents. Depending on the reaction conditions and stoichiometry, either mono- or di-substituted products can be obtained. For instance, reaction with alkyl halides or acyl chlorides introduces new functional groups that can significantly alter the parent molecule's physical and chemical properties.

A notable example of strategic derivatization is the enantioconvergent synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine, a key intermediate for potent and selective delta-opioid receptor ligands. nih.gov This highlights how the introduction of a simple allyl group can tailor the scaffold for specific biological targets.

Below is a representative table of common N-alkylation and N-acylation reactions that can be applied to the (2S,5S)-2,5-dimethylpiperazine scaffold.

| Reaction Type | Reagent Class | Product Type | Potential Application |

| N-Alkylation | Alkyl Halides | N-Alkyl-2,5-dimethylpiperazine | Pharmaceutical intermediates |

| N-Acylation | Acyl Chlorides | N-Acyl-2,5-dimethylpiperazine | Chiral auxiliaries, Ligands |

| Reductive Amination | Aldehydes/Ketones | N-Benzyl-2,5-dimethylpiperazine | Precursors for catalysts |

| Michael Addition | α,β-Unsaturated Esters | N-(Alkoxycarbonylethyl)-2,5-dimethylpiperazine | Functionalized building blocks |

Impact of Substituent Position and Stereochemistry on Molecular Conformation and Reactivity

The introduction of substituents onto the (2S,5S)-1-Boc-2,5-dimethylpiperazine scaffold has profound implications for its three-dimensional structure and chemical behavior. The inherent chirality of the scaffold, with its two stereogenic centers, directs the stereochemical outcome of derivatization reactions and influences the conformational preferences of the resulting molecules.

Molecular Conformation: The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the nature and position of substituents can lead to other conformations, such as the twist-boat. For instance, in a study of (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, the piperazine ring was found to adopt a chair conformation. nih.gov

N-acylation, in particular, introduces a partial double bond character to the N-C(O) bond, leading to restricted rotation and the existence of rotamers. nih.govrsc.org The energy barrier for this rotation is influenced by the electronic properties of the substituents on the acyl group. nih.govrsc.org Temperature-dependent NMR spectroscopy is a powerful tool for studying these conformational dynamics, with the coalescence temperature of signals providing a measure of the activation energy barrier for bond rotation and ring inversion. nih.govrsc.org

Reactivity: The stereochemistry of the (2S,5S)-2,5-dimethylpiperazine core can exert significant diastereoselective control in reactions at the nitrogen centers. This is crucial for the synthesis of enantiomerically pure compounds with desired biological activities. The Boc protecting group on one of the nitrogen atoms in the parent compound allows for selective functionalization of the other nitrogen, further enhancing the strategic control over derivatization.

The following table illustrates the influence of substituent type on the conformational dynamics of N-acyl piperazine derivatives, based on studies of related systems.

| Substituent on Acyl Group | Electronic Effect | Rotational Energy Barrier (ΔG‡) | Conformational Impact |

| Electron-donating (e.g., -OCH3) | Increases electron density at amide nitrogen | Lower | Facilitates rotation |

| Electron-withdrawing (e.g., -NO2) | Decreases electron density at amide nitrogen | Higher | Hinders rotation |

| Bulky alkyl groups | Steric hindrance | Higher | Can influence chair-boat equilibrium |

Design of Functionalized Piperazine Derivatives for Specific Research Applications (e.g., host-guest chemistry)

The tunability of the (2S,5S)-1-Boc-2,5-dimethylpiperazine scaffold through derivatization makes it an attractive platform for the design of molecules with specific functions, particularly in the realm of supramolecular and host-guest chemistry. By introducing specific functional groups, derivatives can be engineered to recognize and bind to other molecules with high specificity.

Host-Guest Chemistry: The nitrogen atoms of the piperazine ring, along with strategically placed substituents, can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions. This allows for the construction of host molecules that can encapsulate guest species through a network of non-covalent interactions.

For example, chiral N,N'-dimethyl-1,4-piperazines have been synthesized and shown to possess metal-binding capabilities. researchgate.net The stereochemistry of the piperazine derivative plays a crucial role in the geometry of the resulting metal complex and its ability to selectively bind to guest molecules.

The design of such functionalized piperazines often involves the incorporation of aromatic rings, which can engage in π-π stacking interactions, and other polar groups to facilitate hydrogen bonding. The pre-organized, conformationally constrained nature of the piperazine ring contributes to the stability and selectivity of the host-guest complexes. A study on a (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate salt revealed a network of hydrogen bonds leading to a layered supramolecular structure. researchgate.net

The table below outlines design strategies for functionalizing the (2S,5S)-2,5-dimethylpiperazine scaffold for applications in molecular recognition.

| Functional Group to Introduce | Intended Interaction | Potential Guest Molecule | Application |

| Aromatic rings (e.g., phenyl, pyridyl) | π-π stacking, cation-π interactions | Aromatic guests, metal ions | Sensing, catalysis |

| Carboxylic acids/amides | Hydrogen bonding | Biologically relevant anions, amides | Molecular recognition, drug delivery |

| Crown ether moieties | Ion-dipole interactions | Metal cations | Ion transport, sensing |

| Chiral auxiliaries | Diastereomeric interactions | Enantiomeric guests | Chiral separation, asymmetric catalysis |

Applications in Drug Discovery and Molecular Design Research

Utilization as a Chiral Scaffold for Bioactive Molecule Synthesis

The defined stereochemistry of (2S,5S)-1-Boc-2,5-dimethylpiperazine HCl is crucial for creating molecules that can interact specifically with biological targets such as enzymes and receptors. This specificity is paramount in modern drug design, where targeting a particular protein while avoiding others can significantly improve efficacy and reduce side effects.

The 2,5-dimethylpiperazine (B91223) core has been incorporated into various scaffolds designed to inhibit key enzymes implicated in disease.

Gamma-secretase Inhibitors: Gamma-secretase is a critical enzyme in the production of amyloid-β peptides, which are associated with Alzheimer's disease. The design and synthesis of potent gamma-secretase modulators have utilized cyclic diamine structures, with aminopiperidines being identified as a potent framework for reducing Aβ42 production. While not a direct example, the principle of using chiral cyclic diamines like piperazine (B1678402) derivatives is a key strategy in this field.

p38α MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase is a significant target in the development of anti-inflammatory drugs. A wide array of inhibitors have been developed, often featuring heterocyclic scaffolds designed to bind to the ATP pocket of the enzyme. Research in this area has led to the development of highly potent and selective inhibitors, demonstrating the modularity of inhibitor design where scaffolds like piperazine can be incorporated to optimize properties. For instance, the development of inhibitors like Skepinone-L has shown the importance of addressing specific hydrophobic regions of the kinase, a goal that can be facilitated by the conformational rigidity of substituted piperazine rings. nih.gov

The piperazine moiety is a well-established pharmacophore in the design of receptor antagonists, where it often serves as a central scaffold connecting different recognition elements.

Vanilloid Receptor 1 (TRPV1) Antagonists: TRPV1 is a non-selective cation channel involved in pain perception. Phenylpiperazine and pyridylpiperazine derivatives have been designed and synthesized as potent TRPV1 antagonists. researchgate.netrsc.org These compounds function by blocking the receptor, thereby exerting an analgesic effect. The specific substitution pattern on the piperazine ring is critical for activity and selectivity. researchgate.netrsc.org

Adenosine A1 Receptor Antagonists: These receptors are implicated in various physiological processes, and their antagonists are being explored for conditions like congestive heart failure. sigmaaldrich.comprecisepeg.com While many antagonists are based on xanthine (B1682287) scaffolds, other heterocyclic compounds have been developed, and the piperazine structure is a common element in ligands targeting G-protein coupled receptors. nih.gov

Dopamine D4 Receptor Antagonists: The D4 receptor is a target for treating central nervous system disorders. Piperazine and piperidine (B6355638) derivatives are among the most studied classes of D4 receptor ligands. nih.gov These compounds typically feature a lipophilic portion connected by a spacer, often including the piperazine ring, to a basic function and a terminal aromatic group. nih.gov

The (2S,5S)-dimethylpiperazine scaffold has been integral to the development of potent inhibitors of HIV-1. Specifically, it has been used in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor that HIV-1 uses to enter host cells, making it a prime target for antiviral therapy. Research has shown that piperazine-based compounds can act as potent CCR5 antagonists, effectively inhibiting viral entry and replication. rsc.orguni.lu The optimization of these leads, focusing on factors like the substituents on the piperazine ring, has resulted in orally bioavailable drug candidates. rsc.orguni.lu

The chiral dimethylpiperazine framework is a key component in the synthesis of ligands for opioid receptors, which are central to pain management. Researchers have developed diaryldimethylpiperazine ligands with high affinity for both mu- and delta-opioid receptors. The specific stereochemistry of the piperazine ring, such as the (2S,5S) configuration, is essential for achieving the desired receptor interaction and pharmacological profile. A high-yield synthesis for (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, a crucial intermediate for delta-opioid receptor ligands, highlights the importance of this specific chiral scaffold in opioid research.

| Target Class | Specific Target | Role of (2S,5S)-2,5-dimethylpiperazine Scaffold | Key Finding |

| Enzyme Inhibitors | p38α MAP Kinase | Provides a rigid, chiral core for inhibitor design. | Can be used to optimize binding to hydrophobic regions of the kinase. nih.gov |

| Receptor Antagonists | Vanilloid Receptor 1 (TRPV1) | Forms the central scaffold of potent antagonists. | Phenylpiperazine derivatives show significant analgesic activity. researchgate.net |

| Receptor Antagonists | Dopamine D4 | Acts as a key linker component in ligand design. | Piperazine is a common pharmacophore for D4 antagonists. nih.gov |

| Antiviral Agents | HIV-1 (CCR5 Co-receptor) | Serves as the core for potent CCR5 antagonists. | Piperazine-based compounds inhibit HIV-1 entry and replication. rsc.orguni.lu |

| Opioid Ligands | Mu- and Delta-Opioid Receptors | Forms the chiral backbone of diarylpiperazine ligands. | The (2S,5S) stereochemistry is crucial for high receptor affinity. |

Role in Targeted Protein Degradation (PROTAC) Molecule Design

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities designed to eliminate specific proteins from cells. A PROTAC is a heterobifunctional molecule with a ligand for a target protein of interest (POI) and another for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, influencing the stability, solubility, and efficacy of the PROTAC by controlling the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

The piperazine ring is frequently incorporated into PROTAC linkers to impart rigidity. Compared to flexible alkyl or PEG chains, rigid linkers like those containing piperazine can pre-organize the molecule into a conformation that favors the formation of a productive ternary complex, potentially enhancing degradation efficiency and selectivity. Furthermore, the inclusion of a basic piperazine moiety can improve the physicochemical properties of the PROTAC, such as solubility. researchgate.net The specific substitution on the piperazine ring, such as the dimethyl groups in the (2S,5S) scaffold, can further refine the conformational properties of the linker.

Ligand Design for Metal Complexation and Supramolecular Assembly

The nitrogen atoms of the piperazine ring can act as donor sites for metal ions, making the 2,5-dimethylpiperazine scaffold useful in coordination chemistry. A related meso isomer, (2S,5R)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, has been synthesized and characterized as a neutral tetradentate ligand. In this structure, the piperazine ring adopts a chair conformation, and the molecule coordinates with metal ions through its four nitrogen atoms (two from the piperazine and two from the pyridine (B92270) rings). Such ligands have applications in the development of metal-based catalysts for oxidation reactions and in the design of receptors for metal binding. The defined stereochemistry and conformational rigidity of the (2S,5S)-dimethylpiperazine core make it an attractive building block for creating chiral environments around a metal center, which is valuable for asymmetric catalysis.

Exploration in Asymmetric Organocatalysis

Chiral piperazine derivatives are recognized for their utility as organocatalysts, facilitating the synthesis of enantiomerically enriched molecules. The (2S,5S)-1-Boc-2,5-dimethylpiperazine structure is particularly relevant in this context due to its well-defined stereochemistry and the differential reactivity of its two nitrogen atoms.

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction that produces β-nitroalcohols, which are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. The development of asymmetric versions of this reaction is of significant importance. While direct catalysis of the Henry reaction by this compound is not extensively documented in dedicated studies, the broader class of chiral diamines and piperazine derivatives has been successfully employed as ligands for metal catalysts in this transformation.

For instance, copper(II) complexes with chiral diamine ligands have proven to be highly efficient catalysts for the asymmetric Henry reaction, yielding nitroaldols with high enantiomeric excess. researchgate.netnih.gov These catalysts, often derived from structures similar to the piperazine core, demonstrate the potential of such scaffolds to create a chiral environment that directs the stereochemical outcome of the reaction. The fundamental principle involves the formation of a chiral metal complex that coordinates with both the aldehyde and the nitroalkane, thereby facilitating a stereoselective attack of the nitronate on the carbonyl group.

The following table summarizes the performance of various chiral diamine-copper(II) complexes in the asymmetric Henry reaction, illustrating the general effectiveness of this catalyst class.

| Catalyst System | Aldehyde Substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| (R,R)-1,2-diphenylethylenediamine-Cu(OAc)₂ | Various aromatic | n-PrOH | Room Temp | High | >90 |

| C₂-symmetric diamine-Cu(II) | Various | Not specified | Not specified | Up to 97 | Up to 96 |

| Chiral diamine ligand-Cu(OAc)₂ | Various | n-PrOH | Room Temp | High | >90 |

This table presents generalized data from studies on chiral diamine-copper(II) complexes to illustrate their catalytic potential in the asymmetric Henry reaction.

A key mechanistic principle through which chiral secondary amines, including piperazine derivatives, catalyze asymmetric reactions is via the formation of transient iminium ions. nih.gov This mode of activation is particularly relevant for reactions involving α,β-unsaturated aldehydes and ketones.

The catalytic cycle for iminium activation typically proceeds as follows:

Iminium Ion Formation: The chiral secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to reversibly form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, enhancing its electrophilicity.

Stereoselective Nucleophilic Attack: A nucleophile then attacks the β-carbon of the iminium ion. The chiral environment created by the catalyst's scaffold directs the nucleophile to one of the two faces of the molecule, leading to a high degree of stereoselectivity.

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the enantioenriched product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

The rigid C2-symmetric backbone of (2S,5S)-2,5-dimethylpiperazine is advantageous for this type of catalysis. The defined stereochemistry and steric bulk of the methyl groups can effectively shield one face of the iminium ion intermediate, compelling the nucleophile to approach from the less hindered face. This geometric constraint is crucial for achieving high levels of enantioselectivity. While the Boc-protecting group on one of the nitrogen atoms in this compound prevents it from participating directly in iminium ion formation, the unprotected secondary amine is available for catalysis.

Applications in Polymer and Resin Formulation

The utility of piperazine and its derivatives extends to the field of polymer science, where they can be incorporated into polymer backbones or used as additives to modify the properties of materials. While specific applications of this compound in this area are not widely reported, the functionalities present in this molecule suggest several potential roles.

The presence of a reactive secondary amine allows for its incorporation into various polymer structures. For instance, diamines are commonly used as monomers in the synthesis of polyamides and polyureas through condensation polymerization. The Boc-protected amine offers a site for further modification after polymerization, enabling the introduction of specific functionalities.

In the context of resin formulation, particularly with epoxy resins, piperazine derivatives can act as curing agents or hardeners. The amine groups react with the epoxide rings of the resin to form a cross-linked, thermoset polymer network. The rate of curing and the final properties of the cured resin, such as its thermal stability and mechanical strength, can be influenced by the structure of the amine curing agent. The dimethyl substitution on the piperazine ring could potentially influence the reactivity and the physical properties of the resulting polymer.

The table below outlines potential applications of piperazine derivatives in polymer and resin science, which could be extrapolated to (2S,5S)-1-Boc-2,5-dimethylpiperazine.

| Application Area | Role of Piperazine Derivative | Potential Effect of (2S,5S)-1-Boc-2,5-dimethylpiperazine |

| Polymer Synthesis | Monomer in polyamides, polyureas | Introduction of a chiral, rigid segment into the polymer backbone. The Boc group allows for post-polymerization modification. |

| Epoxy Resin Formulation | Curing agent/hardener | The secondary amine can participate in the cross-linking reaction. The chiral structure could impart specific properties to the cured material. |

| Antimicrobial Polymers | Bioactive component | Piperazine moieties are known to exhibit antimicrobial properties. Incorporation into a polymer could create a material with antimicrobial activity. |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Stereochemical Control

The three-dimensional structure of (2S,5S)-1-Boc-2,5-dimethylpiperazine HCl is crucial to its chemical reactivity and biological activity. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. For substituted piperazines, the orientation of the substituents (axial or equatorial) significantly influences the molecule's properties.

Studies on analogous 2-substituted piperazines have shown a preference for the substituent to occupy an axial position. This preference can be further stabilized by the formation of intramolecular hydrogen bonds, particularly in cases where the substituent contains a hydrogen bond acceptor. In the case of (2S,5S)-1-Boc-2,5-dimethylpiperazine, the two methyl groups are in a cis relationship, and the bulky tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms influences the conformational equilibrium of the ring.

Computational conformational analysis, often employing molecular mechanics or quantum chemistry methods, can predict the most stable conformations and the energy barriers between them. These calculations are vital for understanding how the molecule will interact with other molecules, such as enzymes or receptors.

Stereochemical control in reactions involving this chiral scaffold is also a key area of investigation. For instance, in asymmetric lithiation-trapping reactions of N-Boc piperazines, both the nature of the electrophile and the substituent on the distal nitrogen atom have been shown to play an unexpected and crucial role in determining the stereochemical outcome of the reaction. This level of control is essential for the synthesis of enantiomerically pure, complex molecules for pharmaceutical applications.

Table 1: Predicted Conformational Preferences of Substituted Piperazines

| Substituent Position | Preferred Orientation | Stabilizing Factors |

| 2-Substituent | Axial | Potential for intramolecular hydrogen bonding |

| 2,5-Dimethyl (cis) | Diaxial or Diequatorial | Steric hindrance, electronic effects |

| 1-Boc Group | Equatorial | Minimization of steric strain |

Prediction of Reaction Pathways and Transition States (e.g., Density Functional Theory calculations)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions involving piperazine derivatives. DFT calculations can map out the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

For this compound, DFT calculations can be used to predict the regioselectivity and stereoselectivity of various transformations. For example, in C-H functionalization reactions, DFT can help to understand why a particular carbon-hydrogen bond is more reactive than others.

Table 2: Application of DFT in Studying Piperazine Reactions

| Area of Study | Insights Gained from DFT |

| Reaction Mechanisms | Identification of intermediates and transition states |

| Regioselectivity | Prediction of the most likely site of reaction |

| Stereoselectivity | Understanding the factors controlling stereochemical outcome |

| Reaction Kinetics | Calculation of activation energies and reaction rates |

In Silico Screening for Ligand Design and Binding Interactions

The (2S,5S)-1-Boc-2,5-dimethylpiperazine scaffold is a valuable starting point for the design of new ligands for various biological targets. In silico screening, also known as virtual screening, is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme.

Structure-based virtual screening relies on the three-dimensional structure of the target protein. Molecular docking simulations are used to predict the binding mode and affinity of a ligand to the target's binding site. This approach has been widely used for piperazine derivatives to identify potential inhibitors for a range of targets, including:

P-glycoprotein: A protein associated with multidrug resistance in cancer.

DNA gyrase: An essential bacterial enzyme, making it a target for antibiotics.

Acetylcholinesterase: An enzyme involved in the breakdown of the neurotransmitter acetylcholine, a target for Alzheimer's disease therapies.

Ligand-based virtual screening is employed when the 3D structure of the target is unknown. This method uses the structures of known active compounds to build a pharmacophore model, which represents the essential steric and electronic features required for biological activity. This model is then used to screen virtual libraries for new compounds with similar features.

Structure-Activity Relationship (SAR) Studies in Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a molecule to understand how these changes affect its biological activity. The insights gained from SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.

For piperazine-based compounds, SAR studies have been instrumental in the development of new therapeutics. By systematically altering the substituents on the piperazine ring and observing the resulting changes in activity, researchers can build a comprehensive understanding of the key molecular interactions responsible for the desired biological effect.

Examples of SAR studies on piperazine derivatives include the development of:

NaV1.7 inhibitors: For the treatment of pain, where modifications to different parts of the piperazine scaffold were explored to improve potency and selectivity.

CXCR3 chemokine antagonists: For inflammatory diseases, where the substitution pattern on the piperazine ring was found to have a pronounced effect on receptor affinity.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to formalize the relationships observed in SAR studies. QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities, enabling the prediction of the activity of new, unsynthesized molecules.

Table 3: Key Considerations in SAR of Piperazine Derivatives

| Structural Modification | Potential Impact on Activity |

| Substitution at N1 | Modulates physicochemical properties and target interactions |

| Substitution at N4 | Influences selectivity and pharmacokinetic properties |

| Ring substitution | Affects conformation and steric interactions |

| Stereochemistry | Can lead to significant differences in potency and selectivity |

Advanced Analytical Methodologies for Characterization in Research Contexts

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, Chiral HPLC, LC-MS)

Chromatographic methods are central to the analysis of (2S,5S)-1-Boc-2,5-dimethylpiperazine HCl, enabling the separation of the target compound from impurities, starting materials, and unwanted stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the chemical purity of the compound. By employing a suitable stationary phase (e.g., C18) and a mobile phase, HPLC can effectively separate the compound of interest from non-isomeric impurities. The purity is typically determined by comparing the peak area of the main component to the total area of all detected peaks.

Chiral HPLC is a specialized and critical technique for determining the enantiomeric excess (e.e.) of chiral compounds. This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For piperazine (B1678402) derivatives and related heterocyclic structures, chiral HPLC is essential to confirm the stereochemical configuration and ensure that the desired (2S,5S) enantiomer is present in high purity, free from its (2R,5R) counterpart. The separation of enantiomeric pairs of related heterocyclic compounds has been successfully achieved using chiral preparative HPLC, demonstrating the technique's efficacy. nih.gov For instance, a common approach involves using columns like the Chiralcel OD-H with a mobile phase consisting of a mixture of hexane (B92381) and an alcohol like isopropanol. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying impurities, even at trace levels. As components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer, providing mass-to-charge ratio (m/z) data that helps in identifying the molecular weight of the parent compound and any potential byproducts or degradation products.

| Technique | Application | Key Parameters | Typical Output |

| HPLC | Chemical Purity Assessment | Stationary Phase (e.g., C18), Mobile Phase Composition, Flow Rate | Chromatogram showing separated peaks, with area percentage indicating purity. |

| Chiral HPLC | Enantiomeric Excess (e.e.) Determination | Chiral Stationary Phase (CSP), Mobile Phase (e.g., Hexane/Isopropanol), Flow Rate | Chromatogram showing separation of enantiomers, allowing for e.e. calculation. |

| LC-MS | Impurity Identification & Molecular Weight Verification | HPLC conditions combined with Mass Spectrometer settings (Ionization mode, Mass Range) | Chromatogram coupled with mass spectra for each peak, confirming molecular weights. |

Spectroscopic Methods for Structural Elucidation of Derivatives and Intermediates (e.g., NMR, HRMS)

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound, as well as its synthetic intermediates and derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, is the most powerful tool for structural elucidation in organic chemistry.

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would show characteristic signals for the methyl protons, the protons on the piperazine ring, and the tert-butyl protons of the Boc protecting group.

¹³C NMR provides information on the carbon framework of the molecule. Together, these NMR techniques allow for the complete assignment of the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition of the molecule and its fragments. HRMS is used to confirm the identity of the final product and is particularly useful in characterizing novel derivatives or unexpected intermediates formed during a reaction, distinguishing between compounds with the same nominal mass but different elemental formulas.

| Technique | Information Obtained | Application in Context |

| ¹H NMR | Proton environment, spin-spin coupling, connectivity | Confirms the presence and arrangement of hydrogen atoms in the molecule and its derivatives. |

| ¹³C NMR | Carbon skeleton of the molecule | Elucidates the carbon framework and confirms the presence of all carbon atoms in their expected chemical environments. |

| HRMS | Exact Mass and Elemental Composition | Verifies the molecular formula of the target compound, its intermediates, and derivatives with high accuracy. |

Techniques for Monitoring Reaction Progress and Intermediate Formation (e.g., In situ IR Spectroscopy)

Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

Emerging Trends and Future Research Directions

Development of Novel Synthetic Approaches for Complex Piperazine (B1678402) Architectures

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. encyclopedia.pub Consequently, the development of novel synthetic methodologies to create more complex and diverse piperazine architectures is a continuous effort in medicinal chemistry. (2S,5S)-1-Boc-2,5-dimethylpiperazine HCl serves as a valuable chiral starting material for the synthesis of more elaborate C-substituted piperazines.

Recent advancements in C–H functionalization offer a promising future direction. encyclopedia.pubresearchgate.netresearchgate.net These methods allow for the direct modification of the carbon-hydrogen bonds on the piperazine ring, enabling the introduction of various substituents. For N-Boc protected piperazines, photoredox catalysis has emerged as a powerful tool for C-H arylation and vinylation, providing a direct route to α-aryl-substituted piperazines. encyclopedia.pub Future research could focus on applying these techniques to (2S,5S)-1-Boc-2,5-dimethylpiperazine to generate a library of novel chiral piperazine derivatives with unique three-dimensional structures.

Another promising avenue is the use of stereoselective synthesis to build upon the existing chiral framework. By leveraging the stereocenters at the C2 and C5 positions, chemists can devise synthetic routes to more complex molecules with multiple stereocenters, which is crucial for enhancing biological activity and selectivity. mdpi.com The development of catalytic methods for the diastereoselective functionalization of the piperazine ring will be instrumental in expanding the chemical space accessible from this compound.

Table 1: Novel Synthetic Approaches for Piperazine Architectures

| Synthetic Approach | Description | Potential Application for this compound |

|---|---|---|

| C–H Functionalization | Direct modification of C-H bonds on the piperazine ring to introduce new substituents. | Generation of novel C-substituted chiral piperazine derivatives. |

| Photoredox Catalysis | Use of light-driven catalysts to enable reactions such as C-H arylation and vinylation. | Synthesis of α-aryl- and α-vinyl-(2S,5S)-2,5-dimethylpiperazine derivatives. |

| Stereoselective Synthesis | Methods that control the stereochemical outcome of a reaction. | Creation of complex molecules with multiple stereocenters starting from the chiral scaffold. |

Expanding the Scope of this compound in Materials Science (e.g., Chiral Covalent Organic Frameworks)

Chiral porous materials, such as chiral covalent organic frameworks (CCOFs), are a rapidly developing area of materials science with potential applications in asymmetric catalysis, chiral separations, and sensing. nih.govntu.edu.sgnih.govmdpi.com The construction of CCOFs relies on the use of chiral building blocks that impart their chirality to the entire framework. nih.govresearchgate.net

The deprotected form of this compound, (2S,5S)-2,5-dimethylpiperazine, is a chiral diamine, making it a potential candidate as a building block for the synthesis of CCOFs. chemspider.com Future research could explore the incorporation of this chiral diamine as a linker in the synthesis of novel CCOFs. The rigid and well-defined stereochemistry of the piperazine derivative could lead to the formation of CCOFs with unique pore structures and chiral environments.

The synthesis of CCOFs can be achieved through various strategies, including the use of chiral building blocks or chiral induction from an external source. nih.govmdpi.com The direct use of enantiopure building blocks like (2S,5S)-2,5-dimethylpiperazine is a straightforward approach to ensure the chirality of the resulting framework. researchgate.net Researchers could investigate the condensation of this chiral diamine with various multitopic linkers to create a new family of CCOFs. The properties of these materials, such as their porosity, stability, and chiral recognition capabilities, would then need to be thoroughly characterized.

Table 2: Potential of (2S,5S)-2,5-dimethylpiperazine in Chiral Materials

| Material Type | Role of (2S,5S)-2,5-dimethylpiperazine | Potential Applications |

|---|---|---|

| Chiral Covalent Organic Frameworks (CCOFs) | Chiral diamine building block (linker) | Asymmetric catalysis, chiral separations, enantioselective sensing |

| Chiral Metal-Organic Frameworks (CMOFs) | Chiral organic linker | Asymmetric catalysis, chiral separations, drug delivery |

| Chiral Porous Polymers | Chiral monomer | Heterogeneous asymmetric catalysis, enantioselective adsorption |

Integration with High-Throughput Screening in Chemical Biology Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large numbers of compounds for their biological activity. nih.govbenthamscience.comresearchgate.net Compound libraries used in HTS are designed to cover a wide range of chemical space and often include molecules with "drug-like" or "lead-like" properties. nih.gov

Chiral piperazine scaffolds are frequently found in biologically active molecules, making them attractive components for HTS libraries. thieme-connect.comdoaj.orgresearchgate.net this compound, as a chiral building block, can be used in combinatorial chemistry to generate focused libraries of chiral piperazine derivatives. nih.govnih.gov These libraries could then be screened against a variety of biological targets to identify new hit compounds.

The future direction in this area involves the design and synthesis of novel and diverse chemical libraries. By systematically modifying the (2S,5S)-1-Boc-2,5-dimethylpiperazine scaffold with different substituents, researchers can create libraries of compounds with a range of physicochemical properties. These libraries can then be integrated into HTS campaigns to explore new areas of chemical biology and identify probes for studying biological processes or starting points for drug discovery programs.

Computational Design of Next-Generation Chiral Piperazine Derivatives for Optimized Performance

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, allowing for the in silico design and evaluation of new molecules before their synthesis. researchgate.netnih.govrsc.orgnih.govnih.gov These computational approaches can be used to predict the properties of molecules, understand their interactions with biological targets, and guide the design of next-generation compounds with optimized performance.

For (2S,5S)-1-Boc-2,5-dimethylpiperazine, computational studies could be employed to explore its conformational preferences and how these are influenced by different substituents. This understanding is crucial for designing derivatives that can adopt the optimal conformation for binding to a specific biological target.

Furthermore, virtual screening of libraries based on the (2S,5S)-1-Boc-2,5-dimethylpiperazine scaffold can be performed to identify promising candidates for synthesis and biological testing. nih.gov By using molecular docking and other computational techniques, researchers can predict the binding affinity of virtual compounds to a target protein and prioritize those with the highest predicted activity. This in silico approach can significantly accelerate the discovery of new bioactive molecules by focusing synthetic efforts on the most promising candidates. Future research will likely involve a close integration of computational design and experimental validation to develop novel chiral piperazine derivatives with tailored properties for a range of applications.

常见问题

Q. Methodological Focus

- HPLC with Chiral Columns : Resolves enantiomeric excess (e.g., using amylose-based stationary phases) .

- Variable-Temperature NMR : Detects conformational flexibility or rotamers in Boc-protected derivatives .

- Mass Spectrometry (HRMS) : Confirms molecular integrity and detects side products (e.g., de-Boc species) .

Case Study : Discrepancies in NMR integration ratios may indicate diastereomeric byproducts, requiring column chromatography for isolation .

How can researchers optimize solvent-free hydrogen storage systems using piperazine derivatives?

Advanced Research Focus

this compound is not directly used, but related dimethylpiperazines participate in reversible hydrogenation:

- Iridium Catalysis : Enables solvent-free H storage via cyclic hydrogenation/dehydrogenation of 2,5-dimethylpyrazine .

- Thermodynamic Studies : Monitor H uptake/release kinetics using gas volumetric analysis .

Challenges : Boc protection may hinder catalytic activity, necessitating deprotection prior to application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。